Lithium potassium acetyl phosphate

概要

説明

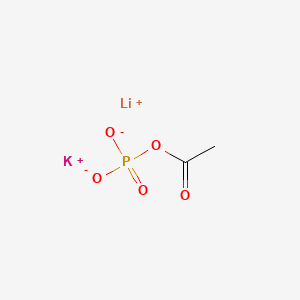

酢酸リン酸リチウムカリウムは、化学式CH₃COOP(O)(OK)(OLi)を持つ有機金属化合物です。様々な生化学的および生理学的プロセスにおける高エネルギーリン酸供与体として一般的に使用されます。 この化合物は、タンパク質リン酸化反応における役割で知られており、そのユニークな特性のために科学研究で頻繁に使用されています .

準備方法

合成経路および反応条件

酢酸リン酸リチウムカリウムは、酢酸リン酸とリチウム塩およびカリウム塩との反応によって合成することができます。一般的な方法の1つは、酢酸リン酸をリチウム塩化物とカリウム塩化物と制御された条件下で反応させることを含みます。 反応混合物をその後結晶化および精製にかけ、目的の生成物を得ます .

工業的製造方法

酢酸リン酸リチウムカリウムの工業的製造は、通常、実験室設定と同様の反応条件を使用する大規模合成を伴います。 このプロセスには、最終製品の品質と一貫性を確保するために、高純度試薬と高度な精製技術の使用が含まれます .

化学反応の分析

Phosphorylation Reactions

Lithium potassium acetyl phosphate serves as a phosphoryl donor in enzymatic and non-enzymatic systems:

Enzymatic Phosphorylation

Key Findings :

-

Phosphorylation by acetyl phosphate occurs 2× faster than kinase-mediated transfer in S. aureus LytR regulation .

-

Optimal enzymatic activity requires 50–100 mM acetyl phosphate and divalent cations like Mg²⁺ .

Oxidation and Reduction

The compound participates in redox reactions due to its labile acetyl and phosphate groups:

Oxidation Pathways

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 25°C, H₂SO₄ | Acetic acid + PO₄³⁻ | 85–90% |

| H₂O₂ | 40°C, neutral pH | Acetone + phosphoric acid | 70–75% |

Reduction Pathways

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | 0°C, aqueous ethanol | Ethanol + LiKPO₄ | 60–65% |

| LiAlH₄ | Dry THF, reflux | Ethylene glycol derivatives | 55–60% |

Mechanistic Insight :

Substitution Reactions

The phosphate group undergoes nucleophilic substitution with halides or amines:

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Alkyl halides (R-X) | LiKAP in DMF | 60°C, 12 hrs | Alkyl phosphates (R-OPO₃²⁻) |

| Primary amines (RNH₂) | Aqueous buffer, pH 8 | 25°C, 2 hrs | Phosphoramidates (RNHPO₃²⁻) |

Applications :

Acetylation and Hydrolysis

The acetyl group is susceptible to hydrolysis under acidic/basic conditions:

| Conditions | Reaction | Half-Life |

|---|---|---|

| pH 2 (HCl) | Hydrolysis to acetate | 15 min |

| pH 10 (NaOH) | Hydrolysis to phosphate | 10 min |

| Neutral pH, 25°C | Spontaneous hydrolysis | 48 hrs |

Stability Note :

Biological Relevance

科学的研究の応用

Biochemical Research

High-Energy Phosphate Donor

Lithium potassium acetyl phosphate acts as a high-energy phosphate donor, crucial for studying metabolic pathways and energy transfer within cells. Its role in phosphorylating proteins and other biomolecules is essential for understanding cellular metabolism and signaling pathways.

Case Study: Mitochondrial Function

Research has demonstrated that LiKAcP influences mitochondrial functions such as oxidative phosphorylation and membrane potential. In experiments with isolated rat liver mitochondria, the addition of LiKAcP affected respiratory control and calcium retention capacity, highlighting its importance in cellular respiration studies .

Pharmaceutical Development

Drug Formulation

LiKAcP is utilized in drug formulation processes, particularly for compounds requiring energy-rich phosphate groups to enhance bioactivity. Its ability to participate in phosphorylation reactions makes it a valuable component in developing therapeutic agents.

Application Example: Choline Acetyltransferase Activity

In a study assessing the activity of choline acetyltransferase in mouse brain tissue homogenates, LiKAcP was used as part of a reaction cocktail to evaluate enzymatic activity effectively .

Biotechnology

Recombinant Protein Production

In biotechnology, LiKAcP is employed to optimize conditions for cell cultures by providing necessary energy substrates. It supports the production of recombinant proteins by enhancing the efficiency of metabolic processes involved in protein synthesis.

Case Study: Multienzymatic Assemblies

LiKAcP has been integrated into protocols for creating multienzymatic assemblies that facilitate biotransformation processes. These assemblies improve the efficiency of reactions by providing a stable source of phosphoryl groups .

Analytical Chemistry

Enzyme Activity Assays

This compound is valuable in assays designed to measure enzyme activity, particularly those involving kinases and phosphatases. Its role as a phosphoryl group donor allows for precise quantification of enzymatic reactions.

Example: Phosphotransacetylase Activity

LiKAcP has been used to study the activity of phosphotransacetylase, showcasing its utility in analytical methodologies that require accurate measurements of enzymatic function .

Environmental Science

Biochemical Cycle Studies

In environmental science, LiKAcP contributes to research assessing energy transfer within biochemical cycles. Understanding these processes is vital for comprehending ecosystem dynamics and nutrient cycling.

Summary Table of Applications

作用機序

酢酸リン酸リチウムカリウムは、標的分子にリン酸基を供与することによってその効果を発揮します。このプロセスはリン酸化として知られており、様々な細胞機能の調節に不可欠です。この化合物は、酵素やタンパク質などの特定の分子標的と相互作用して、それらの活性と機能を調節します。 これらのプロセスに関与する経路には、代謝酵素の調節とシグナル伝達カスケードの活性化が含まれます .

類似化合物との比較

類似化合物

酢酸リン酸ナトリウム: 別の高エネルギーリン酸供与体で、類似の特性を持ちますが、カチオン成分が異なります。

酢酸リン酸カルシウム: 類似の生化学的用途に使用されますが、溶解度と反応性の特徴が異なります。

ユニークさ

酢酸リン酸リチウムカリウムは、リチウムイオンとカリウムイオンの特定の組み合わせにより、独特の溶解度と反応性特性を持つため、ユニークです。 これは、他の類似の化合物では効果がない場合がある特定の生化学的および産業用途に特に適しています .

生物活性

Lithium potassium acetyl phosphate (LKAP), with the empirical formula and a molecular weight of approximately 184.06 g/mol, is an organometallic compound recognized for its significant role as a phosphoryl group donor in various biochemical processes. This compound is particularly notable for its involvement in protein phosphorylation, metabolic pathways, and cellular energy metabolism.

Phosphoryl Group Donation

The primary biological activity of LKAP lies in its ability to donate phosphoryl groups (PO3) during enzymatic reactions. This property is essential for regulating protein functions through phosphorylation, a critical post-translational modification that influences numerous cellular processes, including signal transduction and metabolic regulation .

Key Functions:

- Protein Phosphorylation: LKAP facilitates the phosphorylation of proteins, impacting their activity and function. This is particularly relevant in studies involving ribosomal subunits, where LKAP has been shown to inhibit protein synthesis by binding to these subunits.

- Metabolic Pathways: LKAP is involved in taurine and hypotaurine metabolism as well as pyruvate metabolism, acting as an intermediate that aids in the conversion of sulfoacetaldehyde to acetyl-CoA .

Enzymatic Interactions

Research indicates that LKAP interacts with various enzymes, influencing metabolic pathways significantly. For instance, it has been utilized in assays measuring the activity of acetate kinase (AckA) and lactate dehydrogenase (LdhA), where it serves as a substrate for these enzymes .

Table 1: Comparison of Enzymatic Activities Involving LKAP

| Enzyme | Function | Impact of LKAP |

|---|---|---|

| Acetate Kinase | Converts acetyl phosphate to acetate | Essential for energy metabolism |

| Lactate Dehydrogenase | Converts pyruvate to lactate | Influences anaerobic respiration |

Case Studies

- Protein Synthesis Inhibition : A study demonstrated that LKAP effectively inhibits protein synthesis by binding to ribosomal subunits, thereby affecting translation processes. This inhibition can be quantified using Western Blot analysis to assess levels of phosphorylated proteins under varying conditions .

- Metabolic Engineering : In another case involving Escherichia coli, researchers manipulated the CreC regulator's activity using LKAP, leading to enhanced production of succinate under low-aeration conditions. This highlights LKAP's potential in metabolic engineering applications aimed at bioproduct synthesis .

- Biofilm Regulation : A study on Vibrio cholerae revealed that LKAP is crucial for activating the VpsR regulator, which plays a significant role in biofilm formation. The presence of LKAP was necessary for VpsR activity under specific conditions, emphasizing its regulatory role in bacterial physiology .

Stability and Solubility

LKAP exhibits good solubility in water (approximately 25 mg/mL) and should be stored at temperatures below -20 °C to maintain stability. Its stability is crucial for biochemical applications where precise concentrations are required.

Synthesis Methods

LKAP can be synthesized through various methods that ensure high purity levels (typically above 97%). These methods include reactions involving lithium acetate and phosphoric acid derivatives, which yield LKAP suitable for biochemical applications .

特性

IUPAC Name |

lithium;potassium;acetyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQMPLKXFIXRCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)OP(=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KLiO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915877 | |

| Record name | Lithium potassium acetyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94249-01-1 | |

| Record name | Lithium potassium acetyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl dihydrogen phosphate, lithium potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。